molecular formula C19H17FN2O2 B2766474 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(1-phenylethyl)acetamide CAS No. 953156-15-5

2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(1-phenylethyl)acetamide

Cat. No. B2766474
M. Wt: 324.355
InChI Key: FBISKWOQYJSHFS-UHFFFAOYSA-N
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Description

2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(1-phenylethyl)acetamide is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is commonly referred to as FAAH inhibitor, and it is known to inhibit the fatty acid amide hydrolase (FAAH) enzyme. The FAAH enzyme is responsible for breaking down endocannabinoids, which are natural compounds in the body that regulate various physiological processes. Inhibition of FAAH leads to increased levels of endocannabinoids, which can have various biochemical and physiological effects.

Mechanism Of Action

The 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(1-phenylethyl)acetamide inhibitor works by inhibiting the 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(1-phenylethyl)acetamide enzyme, which breaks down endocannabinoids. The inhibition of 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(1-phenylethyl)acetamide leads to increased levels of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). The increased levels of endocannabinoids can activate the cannabinoid receptors, which are involved in various physiological processes such as pain perception, inflammation, and anxiety.

Biochemical And Physiological Effects

The increased levels of endocannabinoids due to 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(1-phenylethyl)acetamide inhibition can have various biochemical and physiological effects. The compound has been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines. It also has analgesic effects by reducing pain perception. The compound has anxiolytic effects by reducing anxiety-like behaviors in animal models. It has neuroprotective effects by reducing neuronal damage in various neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

The 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(1-phenylethyl)acetamide inhibitor has several advantages in lab experiments. It is a potent and selective inhibitor of 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(1-phenylethyl)acetamide, which makes it an ideal tool for studying the role of endocannabinoids in various physiological processes. The compound is also relatively stable and can be easily synthesized. However, the compound has limitations in lab experiments due to its hydrophobic nature, which can affect its solubility and bioavailability.

Future Directions

There are several future directions for research on 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(1-phenylethyl)acetamide. One direction is to study the compound's potential in treating various diseases such as chronic pain, anxiety, and neurodegenerative diseases. Another direction is to study the compound's effects on other physiological processes such as appetite regulation and immune function. Additionally, future research can focus on developing more potent and selective 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(1-phenylethyl)acetamide inhibitors that can be used as therapeutic agents.

Synthesis Methods

The synthesis of 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(1-phenylethyl)acetamide involves several steps. The starting material is 4-fluorobenzyl bromide, which is reacted with hydroxylamine hydrochloride to form 4-fluorobenzyl hydroxylamine. The 4-fluorobenzyl hydroxylamine is then reacted with ethyl 2-bromoacetate to form ethyl 2-(4-fluorobenzyl)-5-hydroxy-1,3-oxazole-4-carboxylate. The final step involves the reaction of ethyl 2-(4-fluorobenzyl)-5-hydroxy-1,3-oxazole-4-carboxylate with phenethylamine to form 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(1-phenylethyl)acetamide.

Scientific Research Applications

The 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(1-phenylethyl)acetamide inhibitor has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, anxiolytic, and neuroprotective effects. The compound has been studied in various animal models for its potential in treating various diseases such as chronic pain, anxiety, depression, and neurodegenerative diseases.

properties

IUPAC Name

2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-(1-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O2/c1-13(14-5-3-2-4-6-14)21-19(23)12-17-11-18(24-22-17)15-7-9-16(20)10-8-15/h2-11,13H,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBISKWOQYJSHFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(1-phenylethyl)acetamide

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